3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

FXR antagonist Nuclear receptor SAR

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (C₁₈H₂₅N₃O₂, MW 315.41 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. It features a 3,5-dimethyl-4-isopropoxyphenyl substituent at the oxadiazole C-3 position and a piperidin-2-yl moiety at C-5.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
Cat. No. B11790602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C3CCCCN3
InChIInChI=1S/C18H25N3O2/c1-11(2)22-16-12(3)9-14(10-13(16)4)17-20-18(23-21-17)15-7-5-6-8-19-15/h9-11,15,19H,5-8H2,1-4H3
InChIKeyOUQOQKHALJADRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Procurement-Grade Chemical Profile and Structural Classification


3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole (C₁₈H₂₅N₃O₂, MW 315.41 g/mol) is a synthetic small-molecule heterocycle belonging to the 1,2,4-oxadiazole class. It features a 3,5-dimethyl-4-isopropoxyphenyl substituent at the oxadiazole C-3 position and a piperidin-2-yl moiety at C-5. This compound is primarily available as a research chemical through specialized vendors, with its closest commercially listed structural analog being the piperidin-3-yl regioisomer (CAS 1429903-37-6), which shares identical molecular formula and weight but differs in the attachment position of the piperidine ring to the oxadiazole core . The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for ester and amide functionalities, with documented applications across nuclear receptor modulation, anti-infective, and CNS-targeted programs .

Why 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole Cannot Be Interchanged with Piperidine Regioisomers or Non-Piperidine Oxadiazoles


Piperidine attachment position on the 1,2,4-oxadiazole core is not a silent structural variation. Published structure-activity relationship (SAR) data from FXR antagonist programs demonstrate that moving the piperidine nitrogen from the 4-position to the 2-position on the oxadiazole C-5 side chain produces an approximately 4.6-fold improvement in target potency (IC₅₀ 0.127 μM vs. 0.58 μM) while simultaneously altering the protonation state of the molecule through a shift in predicted pKa of roughly 1–2 log units . Furthermore, the N-arylpiperidine oxadiazole scaffold has been explicitly characterized as a conformationally constrained analog offering improved chemical stability over the corresponding N-arylamide oxadiazoles . Substituting the piperidine ring with a smaller pyrrolidine ring has been shown to cause a dramatic loss of potency in the same chemotype . These three orthogonal lines of class-level evidence—position-dependent potency, protonation-state differentiation, and ring-size sensitivity—collectively establish that in-class oxadiazole compounds are not freely interchangeable for procurement or screening purposes.

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Quantitative Differentiation Evidence vs. Closest Analogs


Piperidine Attachment Position Modulates FXR Antagonistic Potency by ~4.6-Fold: Class-Level SAR Inference

In a published FXR antagonist chemotype sharing the 1,2,4-oxadiazole core architecture, the piperidin-2-yl analog (compound 13) achieved an IC₅₀ of 0.127 ± 0.02 μM in a HepG2 cell-based transactivation assay, representing a ~4.6-fold potency improvement over the corresponding piperidin-4-yl analog (compound 3f, IC₅₀ 0.58 ± 0.27 μM). Both compounds share the same 3-naphthyl substituent at oxadiazole C-3 and a free (non-acylated) piperidine at C-5, isolating the attachment position as the sole structural variable . This class-level inference suggests that piperidin-2-yl attachment may confer systematically different target engagement geometry compared to the more commonly explored piperidin-3-yl and piperidin-4-yl regioisomers.

FXR antagonist Nuclear receptor SAR

Piperidin-2-yl Attachment Lowers Predicted pKa by ~1.3–2.0 Log Units Relative to Piperidin-3-yl and Piperidin-4-yl Analogs

Predicted acid dissociation constants for 1,2,4-oxadiazole-piperidine conjugates show a clear trend based on attachment position. Piperidin-2-yl oxadiazoles exhibit predicted pKa values of approximately 7.52–7.55 , compared to 8.89–8.94 for piperidin-3-yl oxadiazoles and approximately 9.56 for piperidin-4-yl oxadiazoles . The lower pKa of the piperidin-2-yl isomer means it is less extensively protonated at physiological pH (7.4), yielding a higher fraction of the neutral free-base form. This difference of ~1.3–2.0 log units translates to a ~20- to 100-fold shift in the protonated-to-neutral ratio, which can meaningfully impact membrane permeability, volume of distribution, and off-target promiscuity driven by cationic interactions.

Physicochemical property pKa prediction Drug-likeness

3,5-Dimethyl-4-isopropoxyphenyl Substituent Contributes Electron-Donating Inductive Effect Enhancing Biological Activity

Structure-activity relationship studies on 3-piperidinyl-1,3,4-oxadiazole derivatives targeting Alzheimer's disease have explicitly attributed improved biological activity to the presence of 3,5-dimethylphenyl groups, citing the collective electron-donating positive inductive effect of the two methyl substituents . The title compound incorporates this privileged 3,5-dimethyl substitution pattern on the 4-isopropoxyphenyl ring, combining both the steric protection conferred by the ortho-methyl groups (which shield the isopropoxy oxygen from metabolic cleavage) and the electron-rich character that may enhance π-stacking interactions with aromatic residues in target binding pockets. Compounds lacking this 3,5-dimethyl pattern—such as mono-methyl or unsubstituted phenyl analogs—are predicted to exhibit reduced target affinity based on this class-level SAR trend.

Electron-donating group SAR Alzheimer's disease

N-Arylpiperidine Oxadiazoles Offer Documented Stability Advantage Over N-Arylamide Oxadiazole Scaffolds

The N-arylpiperidine oxadiazole scaffold was specifically developed as a conformationally constrained analog of N-arylamide oxadiazoles, with the explicit goal of improving chemical stability while maintaining comparable potency and selectivity at the CB2 receptor . The central structural modification—replacing the flexible amide linkage with a rigid piperidine ring—eliminates a hydrolytically labile amide bond. The title compound incorporates this design principle through its piperidine-oxadiazole connectivity. In contrast, N-arylamide oxadiazoles without the piperidine constraint are susceptible to amide hydrolysis under both acidic and basic conditions, potentially compromising compound integrity during long-term storage, assay incubation, or formulation development.

Chemical stability Conformational constraint CB2 agonist

Piperidine Ring-Size Sensitivity: Pyrrolidine Replacement Causes Dramatic Potency Loss in Oxadiazole FXR Chemotype

In the 3-naphthyl-1,2,4-oxadiazole FXR antagonist series, replacement of the piperidine ring (compound 13, IC₅₀ = 0.127 μM) with a pyrrolidine ring (compound 23) resulted in a dramatic loss of potency . While the exact IC₅₀ of the pyrrolidine analog was not numerically reported, it was characterized as a 'dramatic loss of potency' that rendered the compound substantially less active. This finding directly demonstrates that the six-membered piperidine ring is not interchangeable with five-membered nitrogen heterocycles in this chemotype, and that the piperidine ring geometry—including its chair conformation and nitrogen positioning—is critical for maintaining target engagement. This evidence supports the selection of piperidine-containing oxadiazoles (such as the title compound) over pyrrolidine-containing analogs when potency preservation is a priority.

Ring-size SAR FXR antagonist Pyrrolidine

Non-Acylated Piperidine Nitrogen Is Essential for FXR Antagonist Activity in This Chemotype

The FXR antagonist chemotype characterized by Festa et al. (2019) demonstrates that the free (non-acylated) piperidine nitrogen is a key structural element for FXR antagonism. N-alkylation of the piperidine nitrogen alters ligand potency compared to the N-free compounds 3f and 13, which were the best hits identified in the study . This SAR finding is mechanistically rationalized by the role of the protonated piperidine nitrogen as an H-bond donor in the FXR ligand-binding domain, interacting with residues such as Ser336 and Tyr373 . The title compound, bearing a free (non-acylated, non-alkylated) piperidin-2-yl moiety, preserves this pharmacophoric feature. In contrast, N-acylated piperidine oxadiazoles (such as those reported by Teno et al.) are electrically neutral and engage the target through a distinct binding mode, making them functionally non-equivalent despite scaffold similarity.

N-acylation FXR antagonist H-bond donor

3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole: Evidence-Backed Procurement and Research Application Scenarios


FXR Antagonist Lead Optimization and Structure-Activity Relationship Expansion

Based on the ~4.6-fold potency advantage observed for piperidin-2-yl over piperidin-4-yl attachment in the FXR antagonist chemotype (IC₅₀ 0.127 vs. 0.58 μM) , this compound is rationally positioned as a chemical probe for exploring the SAR of FXR antagonists with varied piperidine attachment geometry. The 3-(4-isopropoxy-3,5-dimethylphenyl) substitution at oxadiazole C-3 offers a differentiated aryl group compared to the 3-naphthyl series characterized in published work, enabling exploration of whether the piperidin-2-yl potency advantage is generalizable across different C-3 substituents.

Physicochemical Property Benchmarking for Amine-Containing Library Design

The ~1.3–2.0 log unit reduction in predicted pKa for piperidin-2-yl oxadiazoles (pKa ~7.55) relative to piperidin-3-yl (pKa ~8.89) and piperidin-4-yl (pKa ~9.56) analogs makes this compound a valuable tool for systematic studies correlating amine basicity with membrane permeability, hERG liability, and lysosomal trapping. Procurement of all three regioisomers (2-yl, 3-yl, 4-yl) as a matched set enables controlled head-to-head profiling in ADME-Tox assays.

Chemical Stability Comparator for Conformationally Constrained vs. Flexible Oxadiazole Scaffolds

The N-arylpiperidine oxadiazole scaffold was explicitly developed to improve chemical stability over N-arylamide oxadiazoles through conformational constraint and elimination of the hydrolytically labile amide bond . This compound can serve as a representative piperidine-oxadiazole probe in comparative forced-degradation studies (acidic, basic, oxidative, and photolytic stress conditions) benchmarked against amide-containing oxadiazole analogs, generating procurement-relevant shelf-life and formulation compatibility data.

Nuclear Receptor Selectivity Profiling Panel Compound

Given that the 1,2,4-oxadiazole core has been identified as a privileged scaffold for FXR modulation and that related chemotypes have shown dual FXR/PXR activity , this compound—with its unique 3,5-dimethyl-4-isopropoxyphenyl substitution—is suitable for inclusion in nuclear receptor selectivity panels (FXR, PXR, LXR, PPARα/γ/δ, RORγ). The electron-donating 3,5-dimethyl substitution pattern may differentially influence selectivity across related nuclear receptor family members compared to electron-neutral or electron-withdrawing aryl substituents.

Quote Request

Request a Quote for 3-(4-Isopropoxy-3,5-dimethylphenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.